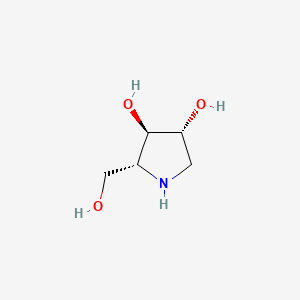

1,4-Dideoxy-1,4-imino-d-arabinitol

説明

Overview of Iminosugars in Biochemical and Pharmacological Research

Iminosugars are a class of compounds that are structural analogues of sugars, where the ring oxygen has been replaced by a nitrogen atom. This structural alteration confers upon them the ability to act as potent inhibitors of glycosidases, a broad group of enzymes that catalyze the hydrolysis of glycosidic bonds. nih.gov The diverse biological roles of glycosidases in processes such as intestinal digestion, the biosynthesis of oligosaccharide chains, and the breakdown of glycoconjugates make their inhibitors attractive targets for pharmaceutical development. nih.gov

The inhibitory mechanism of iminosugars is largely attributed to their ability to mimic the transition state of the enzymatic cleavage of glycosides. nih.gov This mimicry allows them to bind tightly to the active site of glycosidases, thereby blocking their function. Due to their potent and often selective inhibitory activities, iminosugars have become invaluable tools in biochemical and pharmacological research, serving as lead compounds for the development of therapeutics for a range of conditions including diabetes, cancer, viral infections, and lysosomal storage disorders. nih.gov

Historical Context of DAB Identification and Investigation

1,4-Dideoxy-1,4-imino-D-arabinitol is a naturally occurring pyrrolidine (B122466) alkaloid. sigmaaldrich.com It has been identified in natural sources such as the plant Arachniodes standishii and the legume Angylocalyx boutiqueanus. sigmaaldrich.com Its discovery has not been limited to terrestrial plants; DAB was also isolated for the first time from a marine organism, a sponge of the genus Haliclona collected in Western Australia. researchgate.net Subsequent investigations using liquid chromatography-mass spectrometry (LC-MS) have shown that DAB is responsible for the α-glucosidase inhibitory activity observed in various sponge extracts from a wide geographic area. researchgate.net

Early research into DAB focused on its potent inhibitory activity against glycogen (B147801) phosphorylase, a key enzyme in the breakdown of glycogen. caymanchem.com This led to its characterization as a tool for studying glycogen metabolism in various tissues, including the liver and brain. caymanchem.comnih.gov Over the years, the scope of DAB research has expanded to include its effects on other glycosidases and its potential as a scaffold for the synthesis of novel, more selective enzyme inhibitors. nih.govrsc.orgacs.org

Significance of DAB as a Research Probe in Glycobiology and Metabolism

The primary significance of this compound in academic research lies in its potent and relatively specific inhibition of key enzymes in carbohydrate metabolism, particularly glycogen phosphorylase and certain α-glucosidases. sigmaaldrich.comnih.govrsc.org This makes DAB an invaluable molecular probe for elucidating the roles of these enzymes in various physiological and pathological processes.

Inhibition of Glycogen Metabolism:

DAB is a well-established inhibitor of glycogen phosphorylase (GP), the enzyme responsible for the rate-limiting step in glycogenolysis (the breakdown of glycogen to glucose-1-phosphate). caymanchem.comrsc.org It has been shown to inhibit glycogenolysis in isolated liver cells and in brain tissue homogenates. caymanchem.comnih.gov This inhibitory property allows researchers to investigate the functional importance of glycogen metabolism in different cell types and tissues. nih.gov For instance, DAB has been used to study the role of glycogen as an energy substrate in the brain, particularly under conditions of glucose deprivation. nih.gov

Studies have also explored the inhibitory effects of DAB and its derivatives on glycogen synthase (GS), the key enzyme in glycogen synthesis. rsc.org The ability to selectively modulate the activity of both GP and GS with compounds like DAB provides a powerful approach for studying the regulation of glycogen levels and its impact on cellular function. rsc.orgresearchgate.net

Inhibition of α-Glucosidases:

In addition to its effects on glycogen metabolism, DAB is also known to inhibit various α-glucosidases. nih.govsigmaaldrich.com This has led to its use as a research tool to understand the function of these enzymes in different biological contexts. For example, it has been used as an α-glucosidase (GAA) inhibitor in research settings. sigmaaldrich.com

Furthermore, the chemical structure of DAB has served as a template for the synthesis of novel derivatives with altered and often more selective inhibitory profiles. nih.govacs.org By modifying the DAB scaffold, researchers have been able to develop potent and selective inhibitors of other glycosidases, such as α-mannosidase. nih.govacs.org This highlights the versatility of DAB as a starting point for the design of specific enzyme inhibitors for targeted research applications.

The diverse inhibitory potential of DAB derivatives against enzymes with highly conserved active sites underscores the subtle structural differences that can be exploited to achieve selectivity. rsc.orgresearchgate.net This makes the DAB scaffold a valuable platform for structure-activity relationship studies aimed at developing highly specific probes for glycobiology research.

Detailed Research Findings on DAB Inhibition

| Enzyme | Tissue/Organism | IC50/Ki Value | Reference |

| Glycogen Phosphorylase | Isolated Liver Cells | IC50 = 1.0 µM | caymanchem.com |

| Glycogen Phosphorylase | Cerebral Cortex Homogenates | IC50 = 463 nM | caymanchem.com |

| Glycogen Phosphorylase | Cerebellum Homogenates | IC50 = 383 nM | caymanchem.com |

| Glycogen Phosphorylase | Brain Tissue Homogenates | IC50 ≈ 400 nM | nih.gov |

| α-Mannosidase (DAB analogue) | Not Specified | Ki = 230 nM | nih.govacs.org |

Structure

2D Structure

3D Structure

特性

CAS番号 |

259140-24-4 |

|---|---|

分子式 |

C5H11NO3 |

分子量 |

133.15 g/mol |

IUPAC名 |

(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m1/s1 |

InChIキー |

OQEBIHBLFRADNM-UOWFLXDJSA-N |

SMILES |

C1C(C(C(N1)CO)O)O |

異性体SMILES |

C1[C@H]([C@@H]([C@H](N1)CO)O)O |

正規SMILES |

C1C(C(C(N1)CO)O)O |

他のCAS番号 |

259140-24-4 |

同義語 |

1,4-dideoxy-1,4-imino-D-arabinitol 1,4-dideoxy-1,4-imino-L-arabinitol 1,4-dideoxy-1,4-iminoarabinitol 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4alpha))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2S-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoribitol 2-hydroxymethylpyrrolidine-3,4-diol |

製品の起源 |

United States |

Enzymatic Inhibition and Biological Target Interactions

Glycogen (B147801) Phosphorylase (GP) Inhibition

DAB is recognized as a potent inhibitor of Glycogen Phosphorylase (GP), a key enzyme that catalyzes the rate-limiting step in glycogenolysis—the breakdown of glycogen to glucose-1-phosphate. nih.govcaymanchem.comrsc.org This inhibition is a critical aspect of its biological activity.

The inhibitory potency of DAB and its derivatives shows considerable diversity across enzymes from different species and various isoforms. nih.govrsc.org Studies have shown that even subtle alterations in the active sites of these enzymes can lead to significant differences in their susceptibility to inhibition by DAB. nih.govrsc.org For instance, research on rat muscle glycogen phosphorylase (RMGP) has demonstrated DAB's strong inhibitory effects. nih.govrsc.org The compound's inhibitory action has also been characterized in various brain tissue preparations, indicating its ability to target GP in different biological contexts. nih.gov It shows potent inhibition of GP in homogenates from both the cerebral cortex and cerebellum. caymanchem.com The selectivity of DAB allows it to be a pharmacological tool to modulate cellular glycogen levels. nih.govrsc.org

The inhibitory potency of DAB against Glycogen Phosphorylase has been quantified through the determination of its half-maximal inhibitory concentration (IC50). These values vary depending on the specific isoform of the enzyme and the biological system under investigation. In isolated rat hepatocytes, DAB inhibits glycogenolysis with an IC50 value of 1.0 µM. caymanchem.com In brain tissue, its inhibitory effect is even more pronounced. For homogenates of the cerebral cortex and cerebellum, the reported IC50 values are 463 nM and 383 nM, respectively. caymanchem.com Further studies on homogenates of brain tissue and astrocytes found IC50 values to be approximately 400 nM. nih.gov

| Enzyme Source | IC50 Value | Reference |

|---|---|---|

| Isolated Liver Cells | 1.0 µM | caymanchem.com |

| Cerebral Cortex Homogenates | 463 nM | caymanchem.com |

| Cerebellum Homogenates | 383 nM | caymanchem.com |

| Brain Tissue and Astrocyte Homogenates | ~400 nM | nih.gov |

The precise mechanism by which DAB inhibits Glycogen Phosphorylase is a subject of some debate in the scientific literature. nih.gov One proposed model suggests that DAB acts as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. nih.gov Conversely, other research suggests a different mechanism, proposing that DAB binds to the active center of the enzyme. nih.gov This alternative model is consistent with the compound acting as an uncompetitive or non-competitive inhibitor with respect to the enzyme's substrates. nih.gov This latter model posits that DAB likely occupies the subsite in the active center that is normally filled by the glucosyl residue being transferred. nih.gov

Alpha-Glucosidase (α-Glucosidase) Inhibition

DAB is also recognized as an inhibitor of α-glucosidases, a group of enzymes essential for the breakdown of complex carbohydrates into simpler sugars. sigmaaldrich.com

The inhibitory profile of DAB extends to α-glucosidase enzymes. sigmaaldrich.com It has been identified as an inhibitor of α-glucosidase (GAA). sigmaaldrich.com While specific kinetic data for DAB against intestinal alpha-glucosidases like maltase and sucrase is not detailed in the reviewed literature, related iminosugar compounds have been extensively studied as potent inhibitors of these digestive enzymes. For example, derivatives of the L-enantiomer of DAB, such as α-1-C-butyl-1,4-dideoxy-1,4-imino-l-arabinitol, have shown potent inhibition of intestinal maltase, isomaltase, and sucrase. nih.govacs.org

Specificity Towards Various Glycosidase Families

1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) is a known inhibitor of α-glucosidases and glycogen phosphorylase. sigmaaldrich.com While DAB itself shows inhibitory activity, chemical modifications to its structure have been explored to enhance its potency and selectivity for specific glycosidases. acs.org

One area of focus has been the synthesis of DAB analogues. For instance, the introduction of a hydrazide imide moiety to the DAB structure has been shown to produce potent and selective inhibitors of α-mannosidase. acs.orgnih.govnih.gov Two such analogues, designated as 4Cl and 5Cl, demonstrated selective inhibition of α-mannosidase with Kᵢ values in the submicromolar range, as low as 230 nM. acs.orgnih.gov Interestingly, the addition of an N-ethyl group in analogue 5Cl slightly decreased its inhibitory effect on α-mannosidase but improved its selectivity for this enzyme. acs.orgnih.gov

The inhibitory potential of DAB derivatives can be quite diverse, even with subtle structural changes. A study involving 29 DAB derivatives revealed a wide range of inhibitory capabilities against rat muscle glycogen phosphorylase (RMGP), E. coli glycogen synthase (EcGS), and sucrose (B13894) synthase (SuSy4). rsc.org This diversity in inhibition highlights how minor modifications to the DAB scaffold can significantly alter its interaction with the active sites of different enzymes. rsc.org

The table below summarizes the inhibitory activity of selected DAB analogues.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

| 4Cl | α-Mannosidase | 230 nM | acs.orgnih.gov |

| 5Cl | α-Mannosidase | Not specified, but slightly less potent than 4Cl | acs.orgnih.gov |

| DAB Analogue 2 | Jack-bean α-mannosidase | 0.75 µM | nih.gov |

Alpha-Mannosidase (α-Mannosidase) Inhibition by DAB Analogues

Analogues of this compound (DAB) have emerged as significant inhibitors of α-mannosidase, an enzyme crucial for the hydrolysis of mannosidic linkages. acs.orgnih.govnih.gov Research has demonstrated that modifying the DAB structure can lead to compounds with high potency and selectivity for this particular glycosidase. acs.orgnih.gov

Specifically, the synthesis of DAB analogues incorporating a hydrazide imide moiety has yielded compounds that are potent and selective inhibitors of α-mannosidase, with inhibition constants (Kᵢ values) in the submicromolar range (0.23 to 1.4 μM). acs.orgnih.govnih.gov For example, a DAB analogue referred to as compound 2 was identified as a selective inhibitor of jack-bean α-mannosidase, which belongs to the GH family 38 of retaining glycosidases. nih.gov The selectivity of these analogues is attributed to differences in charge distribution within the molecule when in its protonated form. nih.gov

The development of selective inhibitors for different types of α-mannosidases, such as Golgi and lysosomal α-mannosidases, is a key area of research due to the distinct roles these enzymes play in cellular processes. rsc.org For instance, N-arylalkyl derivatives of 1,4-imino-ᴅ-lyxitol, a related iminosugar, have shown high selectivity towards Golgi-type α-mannosidases. beilstein-journals.org This highlights the potential for developing highly specific α-mannosidase inhibitors by modifying the core iminosugar structure.

The following table presents the inhibitory activity of various DAB and related iminosugar analogues against α-mannosidases from different sources.

| Inhibitor | Target α-Mannosidase | Inhibition Constant (Kᵢ/IC₅₀) | Reference |

| DAB Analogue 4Cl | α-Mannosidase | Kᵢ = 230 nM | acs.org |

| DAB Analogue 5Cl | α-Mannosidase | Kᵢ values ranging from 0.23 to 1.4 μM | acs.org |

| 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) | Jack bean α-mannosidase | IC₅₀ = 25 to 50 ng/ml | nih.gov |

| 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) | Lysosomal α-mannosidase | IC₅₀ = 1 to 2 µg/ml | nih.gov |

| 6-Deoxy-DIM | AMAN-2 (C. elegans Golgi-type) | Kᵢ = 0.19 μM | beilstein-journals.org |

Interaction with Glycoprotein (B1211001) Processing Enzymes

This compound (DAB) and its analogues can interfere with glycoprotein processing by inhibiting key enzymes in this pathway. A closely related compound, 1,4-dideoxy-1,4-imino-D-mannitol (DIM), has been shown to be an effective inhibitor of enzymes involved in the trimming of N-linked oligosaccharide chains on glycoproteins. nih.govox.ac.uk

Specifically, DIM inhibits jack bean α-mannosidase and, to a lesser extent, lysosomal α-mannosidase. nih.gov In cell culture studies using influenza virus-infected MDCK cells, DIM was found to inhibit the processing of high-mannose glycopeptides to complex-type glycopeptides, a critical step in the maturation of many glycoproteins. nih.gov This inhibition leads to an accumulation of glycoproteins with unprocessed high-mannose oligosaccharide chains. nih.gov

Another related compound, α-1-C-butyl-1,4-dideoxy-1,4-imino-l-arabinitol (α-1-C-butyl-LAB), a derivative of the L-enantiomer of DAB, has been shown to be a potent inhibitor of intestinal α-glucosidases like maltase and sucrase. elsevierpure.com Importantly, mass spectrometric analysis revealed that this compound does not affect the processing and maturation of oligosaccharides on glycoproteins, distinguishing its mechanism from that of other glucosidase inhibitors like miglitol. elsevierpure.com This suggests that specific structural modifications to the imino-arabinitol core can fine-tune the inhibitory activity towards either glycosidases involved in digestion or those involved in glycoprotein processing.

The table below details the effects of DIM on glycoprotein processing enzymes.

| Compound | Enzyme/Process | Effect | Reference |

| 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) | Jack bean α-mannosidase | 50% inhibition at 25 to 50 ng/ml | nih.gov |

| 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) | Lysosomal α-mannosidase | 50% inhibition at 1 to 2 µg/ml | nih.gov |

| 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) | Glycoprotein processing | Inhibition of conversion from high-mannose to complex glycopeptides | nih.gov |

Studies on Other Enzyme Systems (e.g., Phosphofructokinase inhibition noted in specific contexts)

While the primary focus of research on this compound (DAB) has been on its role as a glycosidase inhibitor, some studies have explored its effects on other enzyme systems. Notably, DAB has been characterized as a potent inhibitor of glycogen phosphorylase (GP), a key enzyme in glycogenolysis. caymanchem.comnih.gov It inhibits GP with Kᵢ values around 400 nM, regardless of the enzyme's phosphorylation state or the tissue source. nih.gov The mode of inhibition is uncompetitive with respect to glycogen and non-competitive with respect to inorganic phosphate (B84403) (Pᵢ). nih.gov

In studies on brain tissue preparations, DAB was found to inhibit glycogen phosphorylase activity in homogenates with an IC₅₀ value of approximately 400 nM. nih.gov However, the compound did not show any effect on enzymes involved with glucose-6-phosphate, such as glucose-6-phosphate dehydrogenase, phosphoglucoisomerase, and hexokinase. nih.gov This indicates a degree of selectivity in its inhibitory action.

There is no direct evidence from the provided search results to suggest that DAB or its close analogues are inhibitors of phosphofructokinase. The primary non-glycosidase target identified for DAB is glycogen phosphorylase. caymanchem.comnih.govnih.gov

The table below summarizes the inhibitory effects of DAB on enzyme systems other than glycosidases.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ/IC₅₀) | Mode of Inhibition | Reference |

| This compound (DAB) | Glycogen Phosphorylase (GP) | Kᵢ ≈ 400 nM | Uncompetitive with glycogen, Non-competitive with Pᵢ | nih.gov |

| This compound (DAB) | Glycogen Phosphorylase (brain homogenates) | IC₅₀ ≈ 400 nM | Not specified | nih.gov |

| This compound (DAB) | Glucose-6-phosphate dehydrogenase | No effect | Not applicable | nih.gov |

| This compound (DAB) | Phosphoglucoisomerase | No effect | Not applicable | nih.gov |

| This compound (DAB) | Hexokinase | No effect | Not applicable | nih.gov |

Molecular Mechanisms of Action and Structural Basis of Activity

Elucidation of Enzyme-Inhibitor Binding Modes

The inhibitory power of DAB and its derivatives is rooted in their ability to mimic natural substrates and bind tightly to the active sites of target enzymes.

Subsite Binding in Catalytic Centers

Research has consistently shown that DAB and its analogues function by binding to the active center of enzymes. nih.govresearchgate.net Specifically, they occupy the subsite that is normally bound by the glucosyl residue, which is transferred between donor and acceptor substrates during the catalytic reaction. nih.govresearchgate.net This competitive binding effectively blocks the enzyme's normal function. Studies on enzymes like glycogen (B147801) synthase (GS) and glycogen phosphorylase (GP), which are crucial for glycogen metabolism, reveal that while their catalytic sites are highly conserved, subtle differences in the positions of key amino acid residues can lead to a wide range of inhibitory potentials among different DAB derivatives. nih.govrsc.org This highlights the specificity of the inhibitor-enzyme interaction at the subsite level. For certain enzymes that use sugar nucleotides as donors, the presence of molecules like ADP or UDP can synergistically enhance the inhibitory potency of DAB derivatives by orders of magnitude. rsc.org

Conformational Analysis and Flexibility of the Pyrrolidine (B122466) Ring System

A key feature contributing to the broad-spectrum inhibitory activity of many polyhydroxylated pyrrolidines like DAB is the flexibility of their five-membered ring system. acs.org This structural pliancy allows the molecule to adopt various conformations, enhancing its ability to fit into the active sites of different enzymes. In some instances, the pyrrolidine ring has been shown to adopt a half-chair-like conformation to facilitate binding. acs.org Computational studies on DAB analogues suggest that the ring can exist in different envelope (E) or twisted (T) conformations, such as a 3E conformation, based on calculations and analysis of coupling constants in 1H NMR spectra. acs.org The specific conformation adopted can be influenced by substitutions on the ring, as seen in protected derivatives which may favor an E3 conformation. acs.org

Role of Intramolecular Hydrogen Bonds in Conformational Stability

Intramolecular hydrogen bonds are a critical factor in determining the conformational preferences and stability of flexible molecules. researchgate.netmdpi.com In molecules with multiple hydroxyl groups and a heteroatom, like the iminosugar DAB, internal hydrogen bonds can form between these polar groups. These bonds help to lock the molecule into a more rigid, lower-energy conformation, which can be crucial for its recognition and binding by an enzyme. While specific studies detailing the intramolecular hydrogen bonding patterns of DAB itself are not extensively covered in the retrieved literature, the principle remains fundamental. researchgate.netmdpi.com Quantum-chemical calculations on related structures are often used to identify the energetic and geometric parameters of these internal bonds, confirming their role in stabilizing the optimal conformation for biological activity. researchgate.net

Computational Chemistry and Theoretical Modeling of Interactions

To gain deeper insight into the binding mechanisms and properties of DAB at an atomic level, researchers employ powerful computational techniques.

Density Functional Theory (DFT) Calculations for Charge Distribution and Conformations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For DAB analogues, DFT calculations have been instrumental in understanding the differences in their glycosidase inhibition profiles. acs.org These calculations, often performed at a level like B3LYP/6-311++G(d,p), can determine the charge distribution within the protonated forms of the inhibitors. acs.org This information is vital because the charge distribution directly influences how the inhibitor interacts with charged residues in the enzyme's active site. acs.org Furthermore, DFT is used to optimize the geometries of different possible conformations, helping to predict the most stable shapes the molecule will adopt, such as the 3E conformation anticipated for some DAB analogues. acs.org

Molecular Dynamics Simulations and Docking Studies

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and analyzing how a ligand like DAB interacts with its protein target. mdpi.comnih.gov

Molecular Docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For inhibitors like DAB, docking studies help identify the most likely binding pose within the enzyme's active site and can rationalize the inhibitory effects observed in kinetic studies. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations are then often used to refine the docked complex and study its behavior over time. mdpi.comnih.govbiotechrep.ir An MD simulation calculates the motion of every atom in the system, providing a dynamic view of the inhibitor-enzyme interaction and accounting for the flexibility of the protein, which is often treated as rigid in simpler docking studies. nih.gov These simulations can assess the stability of the binding conformations and reveal how the protein's structure might change upon ligand binding. mdpi.com

The general workflow for these computational studies is summarized below.

| Computational Method | Purpose in Studying 1,4-Dideoxy-1,4-imino-d-arabinitol | Common Software/Protocols |

| Molecular Docking | Predicts the binding pose and affinity of DAB or its analogues within an enzyme's active site. mdpi.comnih.gov | AutoDock Vina, DOCK 6. mdpi.comnih.gov The receptor is prepared by adding polar hydrogens and charges, and the ligand is positioned in a defined grid box around the active site. mdpi.com |

| Density Functional Theory (DFT) | Calculates charge distribution and conformational energies to understand electronic properties and stability. acs.org | Gaussian suite of programs with functionals like B3LYP and basis sets like 6-311++G(d,p). acs.org |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic movement of the enzyme-inhibitor complex to assess stability and conformational changes over time. mdpi.comnih.govbiotechrep.ir | Gromacs, NAMD. biotechrep.irnih.gov Involves system minimization, heating, equilibration, and a production run for a set duration (e.g., 50 ns). biotechrep.ir |

These computational approaches provide a powerful framework for rationalizing experimental findings and guiding the design of new, more potent, and selective enzyme inhibitors based on the DAB scaffold. researchgate.netmdpi.com

Structural Analogy to Natural Substrates

The inhibitory activity of this compound (DAB) against various glycosidases is fundamentally rooted in its close structural resemblance to the natural monosaccharide substrates of these enzymes, particularly D-arabinofuranose. This mimicry allows DAB to be recognized by and bind to the enzyme's active site. However, the key to its inhibitory function lies in subtle but critical structural and electronic differences that favor its binding over the natural substrate and its ability to mimic the transition state of the enzymatic reaction.

The core structure of DAB is a pyrrolidine ring, which is analogous to the furanose form of a five-carbon sugar like arabinose. The defining feature of DAB is the substitution of the endocyclic oxygen atom found in a natural furanose ring with a nitrogen atom. This nitrogen atom is basic and can be protonated at physiological pH, conferring a positive charge to the molecule. This charge is a pivotal element in its mechanism of action, as it allows DAB to mimic the charge distribution of the oxocarbenium ion-like transition state that is formed during the enzymatic cleavage of glycosidic bonds. nih.govnih.gov

The stereochemistry of the hydroxyl groups on the pyrrolidine ring of DAB is identical to that of D-arabinitol, ensuring that it fits within the active sites of enzymes that recognize this configuration. The importance of this stereospecificity is highlighted by the fact that even minor changes, such as the inversion of a single stereocenter (epimerization) or the use of its enantiomer (L-arabinitol derivative), can dramatically alter or abolish its inhibitory activity against specific enzymes. nih.govrsc.org This underscores the precise molecular recognition that governs the interaction between DAB and its target enzymes.

Computational studies and NMR spectroscopy suggest that the five-membered pyrrolidine ring of DAB is flexible and can adopt various conformations, including envelope (E) and twist (T) forms. acs.org This conformational flexibility is believed to allow DAB to adopt a shape that closely resembles the half-chair conformation of the pyranose ring in the transition state of glycosidase-catalyzed reactions. nih.gov By mimicking both the shape and the charge of the transition state, DAB acts as a potent transition-state analogue inhibitor.

The structural analogy extends to the interactions within the enzyme's active site. It is proposed that DAB binds to the subsite that is normally occupied by the glucosyl residue of the donor substrate. rsc.org In this position, the protonated nitrogen of DAB can form strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, which often function as the catalytic nucleophile in the active site of glycosidases. This strong electrostatic interaction contributes to the tight binding of DAB and its potent inhibitory effect.

The potency of DAB as an inhibitor is significantly greater than the affinity of the enzyme for its natural substrate, as evidenced by a comparison of their respective inhibition constants (K_i) and Michaelis constants (K_m). A lower K_i value for an inhibitor compared to the K_m value of the substrate indicates a higher affinity of the enzyme for the inhibitor.

| Enzyme | Source | Inhibitor | K_i / IC_50 (nM) | Natural Substrate | K_m (mM) | Reference |

|---|---|---|---|---|---|---|

| Glycogen Phosphorylase | Cerebral Cortex Homogenate | This compound | 463 (IC_50) | Glycogen | - | caymanchem.com |

| Glycogen Phosphorylase | Cerebellum Homogenate | This compound | 383 (IC_50) | Glycogen | - | caymanchem.com |

| Glycogen Phosphorylase | Various | This compound | ~400 (K_i) | Glycogen, Pi | - | researchgate.net |

| α-Mannosidase | - | This compound Analogues | 230 - 1400 (K_i) | p-Nitrophenyl-α-D-mannopyranoside | - | nih.gov |

K_m values for glycogen can vary significantly depending on the structure and concentration of the glycogen primer.

Furthermore, the inhibitory effect of DAB can be synergistically enhanced in the presence of other molecules that are part of the enzymatic reaction, such as adenosine (B11128) diphosphate (B83284) (ADP) or uridine (B1682114) diphosphate (UDP) for certain glycosyltransferases. rsc.org This suggests that DAB, in conjunction with these molecules, forms a ternary complex that is an even more effective mimic of the transition state, further solidifying the structural basis of its potent inhibitory activity.

Structure Activity Relationship Sar Studies

Impact of Enantiomeric Forms on Enzyme Inhibition Profiles

The chirality of iminosugars is a determining factor in their interaction with enzymes, and this is clearly exemplified by the distinct inhibitory profiles of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) and its enantiomer, 1,4-dideoxy-1,4-imino-l-arabinitol (B28629) (LAB). Research demonstrates that these two enantiomers often exhibit not only different potencies but also different mechanisms of inhibition.

A significant finding is that while the D-enantiomers of iminosugars typically act as competitive inhibitors by mimicking the natural D-sugar substrates, their L-enantiomers can function as noncompetitive inhibitors. elsevierpure.com For instance, 1,4-dideoxy-1,4-imino-l-arabinitol, also referred to as L-AB1, is a much more potent inhibitor of isomaltase than its D-enantiomer. elsevierpure.com The D-form inhibits isomaltase competitively, suggesting it binds to the enzyme's active site, whereas the L-form acts noncompetitively, indicating it may bind to a regulatory site separate from the active site. elsevierpure.com

This differential activity extends to other enzymes as well. A study on glycogen (B147801) metabolizing enzymes showed that DAB and its enantiomer LAB displayed extremely diverse inhibitory potential against rat muscle glycogen phosphorylase (RMGP) and E. coli glycogen synthase (EcGS), despite the highly conserved catalytic sites of these enzymes. rsc.orgresearchgate.net

Furthermore, in a study of α-1-C-alkyl derivatives, the enantiomeric forms showed divergent effects. While α-1-C-alkyl DAB derivatives with specific modifications showed greatly improved inhibition of bovine liver β-glucosidase and β-galactosidase, their corresponding LAB enantiomers generally had sharply decreased inhibitory activity against these enzymes, though they did show increased α-glucosidase inhibition. nih.gov This highlights that the stereochemical configuration of the core arabinitol structure is fundamental to its interaction with the specific topology of enzyme active sites.

| Enzyme | D-Enantiomer (DAB) | L-Enantiomer (LAB) | Key Finding |

|---|---|---|---|

| Isomaltase | Competitive inhibitor | Noncompetitive inhibitor; more potent than D-form | Enantiomers exhibit different inhibition mechanisms and potencies. elsevierpure.com |

| Rat Muscle Glycogen Phosphorylase (RMGP) | Potent inhibitor | Exhibits different inhibitory potential compared to DAB. | Stereochemistry influences interaction with glycogen metabolizing enzymes. rsc.org |

| Bovine Liver β-Glucosidase (for α-1-C-alkyl derivatives) | Potent inhibition (with specific substitutions) | Sharply decreased inhibition | Enantiomeric form dictates potency against β-glucosidase. nih.gov |

| α-Glucosidases (for α-1-C-alkyl derivatives) | Decreased inhibition (with specific substitutions) | Increased inhibition | Enantiomeric form dictates potency against α-glucosidases. nih.gov |

Correlation Between Structural Modifications and Inhibitory Potency/Selectivity

Modifying the core structure of this compound is a powerful strategy to modulate its inhibitory potency and to achieve selectivity for specific glycosidase enzymes. Even subtle changes to the molecule can lead to dramatic shifts in its biological activity. rsc.orgnih.gov

DAB itself is known as a potent inhibitor of glycogen phosphorylase (GP). researchgate.netnih.gov However, chemical modifications allow for the targeting of other enzymes. For example, the synthesis of DAB analogues bearing a hydrazide imide moiety resulted in compounds that act as potent and selective inhibitors of α-mannosidase, with Kᵢ values in the submicromolar range (as low as 0.23 to 1.4 μM). acs.orgnih.govnih.gov This demonstrates that adding specific functional groups can redirect the inhibitory activity towards a completely different class of enzyme. Within these analogues, the presence of an N-ethyl group was found to slightly decrease the inhibition of α-mannosidase but positively influence its selectivity. acs.org

Another fruitful area of modification involves the C-1 position of the pyrrolidine (B122466) ring. A series of α-1-C-alkyl DAB derivatives were designed as analogues of another iminosugar, broussonetine W. nih.gov Introducing substituents on the terminal aryl group or adding hydroxyl groups at the C-1' position of the alkyl chain led to a decrease in α-glucosidase inhibition but a significant improvement in the inhibition of bovine liver β-glucosidase and β-galactosidase. nih.gov Similarly, α-1-C-butyl-LAB, a derivative of the L-enantiomer, was found to be a potent inhibitor of intestinal maltase, isomaltase, and sucrase. capes.gov.br

These studies collectively show that the pyrrolidine core of DAB serves as a versatile scaffold. By systematically altering substituents at the nitrogen or carbon atoms, researchers can fine-tune the molecule's interaction with the unique structural features of different enzyme active sites, thereby enhancing either its potency against a known target or its selectivity for a new one.

| Core Structure | Modification | Target Enzyme(s) | Effect on Inhibition |

|---|---|---|---|

| DAB | Addition of a hydrazide imide moiety | α-Mannosidase | Potent and selective inhibition (Kᵢ = 0.23 - 1.4 μM). acs.orgnih.gov |

| DAB | α-1-C-alkylation with terminal aryl substituents | α-Glucosidases, β-Glucosidase, β-Galactosidase | Decreased α-glucosidase inhibition but greatly improved β-glucosidase and β-galactosidase inhibition. nih.gov |

| LAB | α-1-C-butylation | Maltase, Isomaltase, Sucrase | Potent inhibition (IC₅₀ values of 0.13, 4.7, and 0.032 μM, respectively). capes.gov.br |

| DAB | N-ethyl group on hydrazide imide analogue | α-Mannosidase | Slightly impaired potency but enhanced selectivity. acs.org |

Design Principles for Enhanced Target Specificity

The development of DAB analogues with enhanced target specificity is guided by a deep understanding of enzyme-inhibitor interactions. A primary principle is the chemical modification of the core iminosugar to achieve selectivity for glycosidases beyond the typical α-glucosidase targets of many iminosugars. acs.org A major challenge in the therapeutic use of iminosugars is their often-low selectivity, which can lead to off-target effects. nih.gov

One successful design strategy involves introducing moieties that can form specific interactions with residues in the target enzyme's active site. The creation of DAB analogues with a hydrazide imide group, for instance, led to highly selective α-mannosidase inhibitors. acs.orgnih.gov This suggests that the added group fits particularly well into the active site of α-mannosidase, likely forming favorable hydrogen bonds or other interactions that are not possible with other glycosidases.

Another key design principle involves exploiting the specific architecture of the enzyme's active site. Subtle changes in the positions of crucial amino acid residues in the active sites of enzymes like glycogen phosphorylase and glycogen synthase are sufficient to discriminate among the structural differences of various DAB derivatives. rsc.orgnih.gov This allows for the design of inhibitors that selectively target one enzyme over another, even when the enzymes share conserved catalytic architectures.

Furthermore, inhibitor design can leverage the presence of co-substrates or co-factors. For Leloir-type glycosyltransferases, such as E. coli glycogen synthase (EcGS) and sucrose (B13894) synthase (SuSy4), the inhibitory potency of certain DAB derivatives was synergistically enhanced by more than three orders of magnitude in the presence of nucleotide sugars like ADP and UDP, respectively. rsc.orgnih.gov This suggests a model where the inhibitor binds to the subsite normally occupied by the glucosyl residue being transferred, and its binding is stabilized by the presence of the nucleotide donor. rsc.orgresearchgate.net This provides a sophisticated principle for designing highly potent inhibitors that are most effective in the precise context of the enzyme's catalytic cycle.

Role of Stereochemistry in Biological Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is paramount for the biological recognition of this compound and its derivatives by enzymes. The specific configuration of the hydroxyl groups and the conformation of the five-membered pyrrolidine ring dictate how the inhibitor fits into the enzyme's active site.

The most fundamental aspect of stereochemistry is the distinction between the D- and L-enantiomers. As discussed previously, D-iminosugars are often recognized by D-glycohydrolases as mimics of their natural D-sugar substrates, leading to competitive inhibition. elsevierpure.com The L-enantiomer, however, cannot perfectly mimic the D-sugar. Instead, it may find a favorable interaction with a different site on the enzyme, such as a regulatory or allosteric site, resulting in noncompetitive inhibition. elsevierpure.com This differential recognition is a clear indication that enzymes can distinguish between mirror-image forms of an inhibitor.

These findings underscore that biological recognition is not merely about the presence of certain functional groups, but about their precise spatial orientation. The stereocontrolled synthesis of specific isomers is therefore essential in the development of potent and selective iminosugar inhibitors. nih.gov

Cellular and Preclinical Investigations in Research Models Mechanistic Focus

Modulation of Glycogen (B147801) Metabolism in In Vitro Systems

The compound 1,4-Dideoxy-1,4-imino-d-arabinitol, also known as DAB, has been identified as a powerful inhibitor of glycogen phosphorylase, the key enzyme responsible for breaking down glycogen. nih.govrsc.org Its effects have been extensively studied in various in vitro models to understand its mechanism of action.

In primary cultured rat hepatocytes, DAB demonstrates a significant inhibitory effect on glycogenolysis. nih.govnih.gov Studies have shown that the transport of DAB into these liver cells is both time and concentration-dependent. nih.govnih.gov The primary mechanism of action is the inhibition of glycogen phosphorylase. nih.govportlandpress.com However, at higher concentrations, it may also inhibit the debranching enzyme, 4-alpha-glucanotransferase. nih.govportlandpress.com

DAB effectively inhibits both basal and glucagon-stimulated glycogenolysis, with IC50 values of approximately 1.0 µM and 1.1 µM, respectively. nih.govnih.gov It is important to note that DAB does not affect glycogen synthesis, indicating that under the tested conditions, glycogen recycling does not occur in these cells. nih.govportlandpress.com Furthermore, the compound does not impact phosphorylase kinase or protein phosphatase 1, the enzymes that regulate the activity of glycogen phosphorylase through phosphorylation and dephosphorylation. nih.govportlandpress.com

Table 1: Effects of this compound on Glycogenolysis in Primary Rat Hepatocytes

| Parameter | Value | Reference |

| IC50 (basal glycogenolysis) | 1.0 ± 0.3 µM | nih.gov |

| IC50 (glucagon-stimulated glycogenolysis) | 1.1 ± 0.2 µM | nih.gov |

| Rate of transport | 192 pmol/min per mg of protein per mM | nih.govnih.gov |

The inhibitory properties of DAB have also been characterized in brain tissue. nih.gov In homogenates of brain tissue and astrocytes, DAB shows a potent inhibitory effect on glycogen phosphorylase, with IC50 values around 400 nM. nih.govx-mol.com Glycogen in the brain is primarily stored in astrocytes and serves as an energy reserve. nih.gov

Cellular Effects on Glucose Metabolism and Glycogen Shunt Activity

While DAB is a potent inhibitor of glycogen phosphorylase in brain homogenates, a significantly higher concentration is required to inhibit the glycogen shunt activity in intact astrocytes. nih.gov This suggests a limited permeability of the astrocytic membrane to DAB. nih.gov The inhibition of the glycogen shunt, which is the metabolism of glucose through glycogen, requires a pre-incubation period to be effective. nih.gov

Interestingly, DAB does not seem to be transported into cells via the glucose transporter, as it does not affect the accumulation of 2-deoxyglucose-6-phosphate. nih.gov Furthermore, it has no effect on other enzymes involved in glucose-6-phosphate metabolism, such as glucose-6-phosphate dehydrogenase, phosphoglucoisomerase, and hexokinase. nih.gov

In Vivo Studies in Non-Human Animal Models

The effects of DAB have also been investigated in living animal models, providing further insight into its role in glycogen metabolism in different organs and its functional importance.

In a study involving mice undergoing high-intensity exercise, intra-hippocampal injection of DAB was shown to influence glycogen levels. researchgate.net Compared to the control group, exercise led to a significant decrease in hippocampal glycogen levels, a response that was mitigated by the administration of DAB. researchgate.net In the soleus muscle, glycogen concentrations were decreased in both the exercise-only and the DAB-plus-exercise groups compared to the control group. researchgate.net However, liver glycogen levels did not show a significant decrease in either exercise group during the short-term, high-intensity exercise. researchgate.net

Table 2: Effects of Intra-hippocampal DAB Injection on Glycogen Levels in Mice During High-Intensity Exercise

| Organ | Treatment Group | Glycogen Level Change | Reference |

| Hippocampus | Exercise | Significant Decrease | researchgate.net |

| Hippocampus | DAB + Exercise | Less Decrease than Exercise alone | researchgate.net |

| Soleus Muscle | Exercise | Decrease | researchgate.net |

| Soleus Muscle | DAB + Exercise | Decrease | researchgate.net |

| Liver | Exercise / DAB + Exercise | No Significant Decrease | researchgate.net |

The functional consequences of inhibiting glycogenolysis with DAB have been explored in various contexts. In the isolated mouse optic nerve, a model for central nervous system white matter, the presence of DAB severely impaired the ability to sustain evoked compound action potentials when glucose was absent. nih.govresearchgate.net This finding highlights the critical role of glycogen as an energy source for nerve function under aglycemic conditions. nih.gov

In an exercise physiology context, while intra-hippocampal DAB injection inhibited glycogenolysis in the hippocampus during exercise, it did not affect the running distance to fatigue. researchgate.net This suggests that, under these specific experimental conditions, hippocampal glycogenolysis may not be the primary limiting factor for this type of exercise performance. researchgate.net Despite the inhibition of glycogen breakdown in the hippocampus, the lactate (B86563) levels in this brain region still increased significantly after exercise in both the vehicle and DAB-treated groups. researchgate.net

Pharmacodynamic Effects Related to Glycogenolysis in Animal Models

This compound (DAB) is a potent inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis, the process of breaking down glycogen into glucose. nih.govrsc.orgcaymanchem.com This inhibitory action has been demonstrated across various animal models and tissue preparations, highlighting its significant pharmacodynamic effects on glycogen metabolism.

In studies using homogenates of brain tissue from mice, DAB was found to inhibit glycogen phosphorylase with IC50 values in the nanomolar range, specifically around 400 nM. nih.gov Similarly, in liver preparations, DAB acts as a potent inhibitor of glycogen phosphorylase and synthase activity. nih.gov The mechanism of this inhibition is noteworthy; it has been described as uncompetitive or non-competitive with respect to glycogen and inorganic phosphate (B84403) (Pi), respectively, suggesting a distinct mode of action. nih.gov

Functional studies in animal models have confirmed these enzymatic findings. In an isolated mouse optic nerve preparation, where glycogen is a crucial energy source in the absence of glucose, the presence of DAB severely impaired the nerve's ability to sustain evoked compound action potentials. nih.gov This demonstrates the functional consequence of inhibiting glycogenolysis in neural tissue.

Furthermore, in vivo studies in both lean and obese mice have shown that DAB effectively inhibits glucagon-stimulated glycogenolysis in the liver. nih.gov Treatment with DAB led to significantly higher liver glycogen levels compared to controls that received only glucagon (B607659), thereby preventing the rapid breakdown of glycogen stores. nih.gov This inhibition of hepatic glycogenolysis directly contributes to the compound's effects on glucose homeostasis. nih.gov The effects of DAB on glycogen metabolizing enzymes have been investigated in various models, including primary cultured rat hepatocytes and in vivo in ob/ob mice. nih.govresearchgate.net

Studies on Metabolic Pathways in Preclinical Disease Models (e.g., ob/ob mice)

The metabolic effects of this compound (DAB) have been extensively studied in preclinical models of metabolic disease, particularly the C57BL/6J (ob/ob) mouse, a model for obesity and type 2 diabetes. nih.gov These studies have been crucial in demonstrating the therapeutic potential of inhibiting glycogen phosphorylase (GP) to manage hyperglycemia. nih.gov

In ob/ob mice, DAB has shown a pronounced anti-hyperglycemic effect by inhibiting hepatic glycogenolysis. nih.gov A key study investigated the impact of DAB on glucagon-stimulated glycogen breakdown and the resulting blood glucose levels. When ob/ob mice were treated with glucagon alone, their liver glycogen was severely depleted, and blood glucose levels rose sharply. However, when DAB was administered prior to the glucagon challenge, the breakdown of liver glycogen was significantly inhibited. nih.gov

This preservation of liver glycogen had a direct and significant impact on blood glucose concentrations. The anti-hyperglycemic effect of DAB was found to be most pronounced in the obese mice compared to their lean counterparts. nih.gov These findings underscore that the inhibition of GP by DAB can be an effective strategy for controlling the excessive hepatic glucose output that is a characteristic feature of type 2 diabetes. nih.govnih.gov The effects of DAB on GP have been investigated in vivo using ob/ob mice, confirming its role as a potent inhibitor. nih.govresearchgate.net

Table 1: Effect of DAB on Liver Glycogen and Blood Glucose in Glucagon-Challenged ob/ob Mice Data extracted from in vivo studies. nih.gov

| Treatment Group (ob/ob mice) | Liver Glycogen (μmol glucosyl units/g liver) | Blood Glucose (mM) |

| Glucagon only | 37 ± 8 | 29 ± 2 |

| DAB + Glucagon | 228 ± 19 | 17.5 ± 1 |

Investigation of Transport Mechanisms and Cellular Permeability in Research Models

Investigations into the transport and cellular permeability of this compound (DAB) have revealed important mechanistic details regarding its cellular uptake. Studies using intact cultured astrocytes have shown that the concentration of DAB required to inhibit the glycogen shunt activity (glucose metabolism via glycogen) was nearly three orders of magnitude higher than the concentration needed to inhibit the glycogen phosphorylase enzyme in cell homogenates. nih.gov

This discrepancy suggests that DAB has limited permeability across the astrocytic cell membrane. nih.gov Further supporting this observation is the finding that complete inhibition of the glycogen shunt in intact cells required a pre-incubation period, implying that time is needed for the compound to accumulate intracellularly to an effective concentration. nih.gov

To elucidate the specific transport mechanism, studies examined whether DAB utilizes glucose transporters for entry into the cell. The research showed that DAB did not affect the accumulation of 2-deoxyglucose-6-phosphate. nih.gov This indicates that the transport of DAB is not mediated by the glucose transporter, a common pathway for many glucose analogs. nih.gov The exact mechanism of its transport across the cell membrane remains an area for further investigation.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Analysis in Conformational and Structural Elucidation

Spectroscopic methods are fundamental in defining the three-dimensional structure and conformational dynamics of chiral molecules like DAB.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration and conformational preferences of chiral molecules in solution. nih.govwikipedia.org It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.orgresearchgate.net Since every chiral molecule possesses unique VCD signals, this technique provides a distinct fingerprint of its stereochemistry. nih.gov

For a flexible molecule such as 1,4-dideoxy-1,4-imino-d-arabinitol, VCD is particularly valuable. The molecule's pyrrolidine (B122466) ring and hydroxymethyl side chain can adopt various conformations in solution, and VCD is highly sensitive to these spatial arrangements. nih.gov The experimental VCD spectrum represents a population-weighted average of the spectra of all contributing conformers.

The process of VCD analysis involves comparing the experimental spectrum with a theoretical spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govwikipedia.org This comparison allows for the unambiguous assignment of the molecule's absolute configuration. researchgate.net Furthermore, by analyzing the contributions of different calculated conformer spectra to the final averaged spectrum, researchers can gain detailed insights into the conformational landscape of DAB in a solution environment. nih.gov This information is crucial for understanding how the molecule's shape influences its interaction with biological targets.

Table 1: Key Aspects of VCD Spectroscopy for Structural Elucidation

| Parameter | Description | Relevance to this compound |

| Measurement | Differential absorption of left vs. right circularly polarized infrared light. wikipedia.org | Provides a unique spectral fingerprint for the specific enantiomer (D-arabinitol derivative). |

| Primary Application | Determination of absolute configuration of chiral molecules in solution. nih.govresearchgate.net | Confirms the stereochemistry of the synthesized or isolated DAB. |

| Secondary Application | Analysis of solution-state conformational equilibria. nih.gov | Elucidates the preferred three-dimensional shapes of the pyrrolidine ring and side chains. |

| Methodology | Comparison of experimental spectrum with quantum chemically calculated spectra (e.g., DFT). wikipedia.org | Allows for definitive structural assignment and conformational analysis. |

| Advantages | Does not require crystallization; provides data on solution-state structure. researchgate.net | Overcomes challenges associated with crystallizing small, flexible molecules. |

X-ray Crystallography of DAB-Enzyme Complexes

X-ray crystallography is an indispensable tool for visualizing the precise, atomic-level interactions between an inhibitor and its enzyme target. For this compound, a known potent inhibitor of glycogen (B147801) phosphorylase (GP), obtaining the crystal structure of the DAB-GP complex would provide definitive evidence of its binding mode. rsc.org Glycogen phosphorylase is a key enzyme in glycogenolysis and a target for developing treatments for type 2 diabetes. nih.gov

The process involves co-crystallizing the purified enzyme with the inhibitor and then bombarding the resulting crystal with X-rays. The diffraction pattern produced is used to calculate an electron density map, which reveals the three-dimensional structure of the protein and the bound ligand. nih.govnih.gov

Studies on numerous inhibitors complexed with glycogen phosphorylase have revealed key binding sites, including the catalytic site, an inhibitor site, and an allosteric site. proteopedia.orgresearchgate.net For inhibitors that are glucose analogues, like DAB, binding is often observed at the catalytic site. nih.gov Docking studies of DAB derivatives into the homologous active site of E. coli glycogen synthase suggest that the iminosugar ring mimics the glucosyl moiety of the natural substrate. nih.gov In a crystal structure of a DAB-GP complex, it would be expected to observe specific hydrogen bonding interactions between the hydroxyl groups of DAB and the side chains of amino acid residues in the active site, such as His341 and residues of the 280s loop, as well as interactions involving the protonated ring nitrogen. nih.govnih.gov These structural details are critical for structure-based drug design efforts aimed at improving the potency and selectivity of DAB-based inhibitors. nih.gov

Quantitative Analysis in Biological Matrices for Research Studies

To understand the behavior of a compound in a biological system, it is essential to have a robust and sensitive method for its quantification in complex matrices like blood plasma or tissue homogenates.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules due to its high sensitivity, specificity, and wide dynamic range. youtube.comnih.gov A validated LC-MS/MS method is crucial for preclinical pharmacokinetic studies of this compound.

Developing such a method involves several key steps. First, an effective sample preparation protocol is required to extract DAB from the biological matrix and remove interfering substances like proteins and salts. nih.gov Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.govresearchgate.net

Next, chromatographic conditions are optimized to achieve good separation of DAB from any remaining matrix components and to ensure a sharp, symmetrical peak shape. This typically involves selecting an appropriate column (e.g., HILIC for polar compounds like iminosugars or a C18 column) and mobile phases. nih.govnih.gov

The final step is detection by tandem mass spectrometry. The instrument is usually operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity. arxiv.org In MRM, a specific precursor ion (the molecular ion of DAB) is selected and fragmented, and a specific product ion is then monitored for quantification. An internal standard, a molecule with similar chemical properties, is typically added to the samples to correct for any variability during sample preparation and analysis. arxiv.org The method is validated for linearity, accuracy, precision, and stability to ensure reliable and reproducible results. nih.gov

Table 2: Representative Parameters for a Hypothetical LC/MS/MS Method for DAB Quantification

| Parameter | Example Specification | Purpose |

| Sample Preparation | Protein precipitation with acetonitrile (B52724) followed by SPE. | Remove proteins and concentrate the analyte. nih.gov |

| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) | Retain and separate highly polar compounds like DAB. nih.gov |

| Mobile Phase | Gradient elution with acetonitrile and an aqueous ammonium (B1175870) formate (B1220265) buffer. | Achieve optimal chromatographic separation. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionize the basic nitrogen of the pyrrolidine ring. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provide high selectivity and sensitivity for quantification. arxiv.org |

| MRM Transition (DAB) | e.g., m/z 134.1 → 70.1 | Precursor ion (protonated molecule) to a specific fragment ion. |

| Internal Standard | A stable isotope-labeled version of DAB or a structural analogue. | Correct for analytical variability. arxiv.org |

| Linear Range | e.g., 1 - 1000 ng/mL | Define the concentration range for accurate quantification. nih.gov |

Pharmacokinetic Modeling in Preclinical Research for Mechanistic Understanding

Pharmacokinetic (PK) modeling translates concentration-time data into a mathematical framework that describes and predicts a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Non-linear mixed-effects (NLME) modeling is a powerful statistical approach used in population pharmacokinetics. mathworks.comsas.com It is particularly useful in preclinical research where data may be sparse (few samples per animal) and where understanding both the typical PK profile and the sources of variability between subjects is important. nih.govnih.gov

In an NLME model for this compound, a structural model, such as a two-compartment model, would be defined to describe the time course of DAB concentrations in the body. nih.gov This model includes fixed effects parameters, which represent the average population values for PK parameters like clearance (CL), volume of distribution (V), and absorption rate constant (Ka). nih.gov

Crucially, the model also includes random effects, which quantify the inter-individual variability for each PK parameter. mathworks.com This allows the model to account for why some animals might eliminate the compound faster or have it distribute into tissues more extensively than others. Furthermore, the influence of covariates (e.g., body weight, sex) on PK parameters can be investigated. nih.govnih.gov By pooling data from multiple preclinical studies, NLME modeling provides a comprehensive understanding of the compound's pharmacokinetics and can be used to simulate dosing regimens for future studies. nih.govnih.gov

Table 3: Components of a Non-linear Mixed Effects (NLME) Model for Preclinical PK

| Model Component | Description | Example for this compound |

| Structural Model | A mathematical model describing the drug's movement (e.g., one-, two-compartment model). nih.gov | A two-compartment model with first-order absorption and elimination. |

| Fixed Effects | Population-average pharmacokinetic parameters (e.g., CL, V, Ka). nih.gov | Typical values for clearance, volume of distribution, and absorption rate. |

| Random Effects | Inter-individual variability for the PK parameters, assuming a statistical distribution (e.g., log-normal). mathworks.com | Quantifies the animal-to-animal variation in clearance and volume. |

| Covariates | Subject-specific factors that may influence pharmacokinetics (e.g., body weight, age, sex). nih.gov | Investigating if body weight significantly affects the volume of distribution. |

| Residual Error Model | Accounts for unexplained variability, including measurement error and model misspecification. | Describes the random difference between observed and predicted concentrations. |

Future Research Trajectories and Applications As a Research Tool

Development of Novel Mechanistic Probes Based on DAB Scaffolds

The structural framework of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) serves as a valuable scaffold for the design and synthesis of novel mechanistic probes to investigate the function of various enzymes. nih.gov DAB itself is a known potent inhibitor of glycogen (B147801) phosphorylase (GP), a key enzyme in glycogen metabolism. rsc.orgresearchgate.net By chemically modifying the DAB core, researchers can create derivatives with altered selectivity and potency, allowing for the targeted inhibition of specific enzymes. nih.gov

A study on the inhibitory properties of DAB and 29 of its derivatives against rat muscle glycogen phosphorylase (RMGP), E. coli glycogen synthase (EcGS), and sucrose (B13894) synthase (SuSy4) from Solanum tuberosum L. revealed that even subtle changes to the DAB structure can lead to vastly different inhibitory activities. rsc.orgnih.gov This highlights the potential for creating highly selective inhibitors. For instance, while DAB is a potent inhibitor of GP, certain derivatives show enhanced or diminished activity against this enzyme and others. rsc.org These derivatives can be used as molecular tools to probe the active sites of these enzymes, helping to elucidate their structure and catalytic mechanisms. rsc.org The principle behind their inhibitory action is their ability to mimic the transition state of the glycosidase-catalyzed reaction due to their protonation at physiological pH. nih.gov

Elucidating Undiscovered Biological Targets and Pathways

The application of DAB and its derivatives extends beyond known targets like glycogen phosphorylase. These compounds can be utilized to identify and characterize new biological targets and metabolic pathways. The broad-spectrum inhibitory activity of some iminosugars against various glycosidases makes them suitable for screening assays to uncover novel enzyme-inhibitor interactions. nih.gov

For example, while DAB is a known inhibitor of α-glucosidases and glycogen phosphorylase, studies on its analogues have revealed inhibitory activity against other enzymes like α-mannosidase. nih.govsigmaaldrich.comscientificlabs.co.uk The synthesis and evaluation of DAB analogues bearing a hydrazide imide moiety led to the discovery of potent and selective α-mannosidase inhibitors. nih.govacs.org This demonstrates that systematic modifications of the DAB scaffold can unveil unexpected inhibitory profiles, thereby pointing to new potential therapeutic targets for diseases involving mannosidase dysregulation. nih.gov Further investigation into the cellular effects of these novel inhibitors can help to map out previously unknown metabolic pathways and their roles in health and disease.

Integration into Systems Biology Approaches for Metabolic Research

The ability of DAB to modulate key metabolic enzymes makes it a valuable tool for systems biology research. By observing the global transcriptional and metabolic responses to DAB exposure, researchers can gain a comprehensive understanding of how cells and organisms adapt to perturbations in carbohydrate metabolism. researchgate.net

A study examining the response of the silkworm (Bombyx mori) to DAB and another iminosugar, 1-deoxynojirimycin (B1663644) (1-DNJ), revealed distinct changes in gene expression related to carbohydrate metabolism, catabolic processes, lipid metabolism, and glycan biosynthesis. researchgate.net This type of global analysis provides a holistic view of the metabolic network and can uncover interconnected pathways that are affected by the inhibition of a single or a few enzymes. researchgate.net Integrating data from transcriptomics, proteomics, and metabolomics following treatment with DAB can help to construct detailed models of metabolic regulation and identify critical nodes in the network that could be targeted for therapeutic intervention.

Expanding Synthetic Diversity for Advanced Glycobiology Studies

The future of DAB as a research tool is intrinsically linked to the continued expansion of its synthetic diversity. The development of efficient and versatile synthetic routes allows for the creation of a wide array of DAB derivatives with tailored properties. researchgate.netrsc.org Chemo-enzymatic strategies have been successfully employed to prepare derivatives with modifications at the hydroxymethyl position, leading to novel aromatic, aminoalcohol, and 2-oxopiperazine derivatives. researchgate.net

Furthermore, synthetic methods have been developed to produce not only DAB and its enantiomer (L-AB1) but also their diastereomers, such as 1,4-dideoxy-1,4-imino-D- and L-xylitol. researchgate.net This expanded chemical space provides a rich library of compounds for screening against a wide range of glycosidases and other carbohydrate-binding proteins. The ability to synthesize these diverse structures is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of inhibitors. rsc.org These advanced synthetic capabilities will undoubtedly fuel further discoveries in glycobiology and the development of next-generation research tools and therapeutic leads.

Q & A

Q. What is the primary mechanism of action of DAB in glycogen metabolism, and how can this be experimentally validated?

DAB is a potent inhibitor of glycogen phosphorylase (GP), the enzyme responsible for glycogen breakdown. Its mechanism involves uncompetitive inhibition with respect to glycogen and noncompetitive inhibition with respect to inorganic phosphate (Pi), independent of the enzyme's phosphorylation state or tissue origin . To validate this, researchers can:

- Measure GP activity in tissue homogenates using spectrophotometric assays with/without DAB (IC50 ≈ 400 nM in homogenates) .

- Compare glycogenolysis rates in intact cells (e.g., hepatocytes or astrocytes) before and after DAB treatment, ensuring pre-incubation (1–2 hours) to overcome permeability barriers .

Q. What are the recommended concentrations and protocols for using DAB in cellular models?

- In vitro homogenates : 300–400 nM for GP inhibition .

- Intact cells : 300–1000 μM due to limited membrane permeability. Pre-incubation for 1–2 hours is critical for full inhibitory effects .

- In vivo models : Doses of 105 mg/kg (divided into multiple administrations) effectively suppress glycogenolysis in mice, as shown by NMR-based glycogen tracking .

Q. How does DAB differ from other GP inhibitors like BAY R3401 in modulating hepatic glucose metabolism?

Unlike BAY R3401, which increases gluconeogenesis during glycogenolysis inhibition, DAB does not significantly alter gluconeogenic pathways. This difference likely stems from DAB's unique uncompetitive inhibition mechanism versus BAY R3401's allosteric effects. Researchers should validate metabolic outputs (e.g., glucose production, lactate levels) using paired assays when comparing inhibitors .

Advanced Research Questions

Q. How can researchers address discrepancies in DAB’s effective concentrations between homogenates and intact systems?

The 1,000-fold higher concentration required in intact cells (vs. homogenates) reflects limited membrane permeability. To optimize:

Q. What experimental designs are suitable for isolating glycogen shunt activity in neural systems using DAB?

The glycogen shunt refers to glucose cycling through glycogen before glycolysis. To study this in brain tissue:

- Apply DAB (300–1000 μM) alongside 2-deoxyglucose (2-DG, 3 mM) to block glycolysis, forcing reliance on glycogen-derived glucose.

- Measure lactate production via NMR or enzymatic assays in astrocytes or optic nerve preparations .

- Include 3-nitropropionic acid (3-NPA, 1 mM) to block the Krebs cycle and isolate glycolytic flux .

Q. How can species- or tissue-specific responses to DAB be systematically evaluated?

- Compare GP inhibition kinetics in purified enzymes from liver (rat/mouse), brain, and muscle tissues using Michaelis-Menten analyses .

- Test functional outcomes in ex vivo models (e.g., mouse optic nerve vs. rat hepatocytes) under glycogen-depleting conditions .

- Use isotopic tracers (e.g., ¹³C-glucose) to track glycogen turnover and glucose fate in different systems .

Q. What strategies mitigate off-target effects of DAB at high concentrations?

At >1 mM, DAB may inhibit debranching enzymes (4-α-glucanotransferase). To ensure specificity:

Q. How can DAB’s role in plant-derived alkaloid mixtures be disentangled for antidiabetic studies?

DAB co-occurs with 1-deoxynojirimycin (DNJ) in mulberry extracts. To isolate its effects:

- Fractionate plant extracts using cation-exchange chromatography and validate purity via LC-MS .

- Compare GP inhibition in hepatocytes treated with pure DAB vs. DNJ-enriched fractions .

- Use CRISPR-edited cell lines lacking GP to confirm DAB-specific metabolic outcomes .

Methodological Considerations

- Pre-incubation : Essential for intact cell studies; 1-hour pre-treatment ensures sufficient intracellular DAB accumulation .

- Functional readouts : Monitor glycogen levels (enzymatic assays), lactate production, or electrophysiological responses (e.g., compound action potentials in neural tissue) .

- Contradiction resolution : When conflicting data arise (e.g., gluconeogenesis effects), use isotopic flux analysis and tissue-specific knockout models to clarify mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。